molecular formula C21H27NO4 B1373804 (R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate CAS No. 198470-63-2

(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate

Cat. No.: B1373804
CAS No.: 198470-63-2
M. Wt: 357.4 g/mol
InChI Key: FOMAWYQEBPYJJU-GOSISDBHSA-N
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Description

(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate is a chiral carbamate derivative characterized by a benzyloxy-substituted phenyl group, a tertiary butyl carbamate protective group, and a hydroxyl-bearing propan-2-yl backbone. Its molecular formula is C₂₁H₂₇NO₄, with a molecular weight of 357.44 g/mol and CAS number 66605-58-1 (S-enantiomer) or 1426129-50-1 (R-enantiomer variant) .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMAWYQEBPYJJU-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

The synthesis typically begins with N-BOC-D-Serine as the starting material. Other key reagents include:

Preparation of Mixed Acid Anhydride

The first step involves forming a mixed acid anhydride from N-BOC-D-Serine and isobutyl chlorocarbonate:

  • Combine N-BOC-D-Serine with isobutyl chlorocarbonate in the presence of NMM.
  • Maintain reaction conditions under anhydrous and cold environments (-10°C to -5°C).

Condensation Reaction

The mixed acid anhydride reacts with benzylamine in an ethyl acetate solvent:

  • Add benzylamine to the prepared mixed acid anhydride.
  • Conduct the reaction under cold conditions (-20°C to -40°C).
  • Stir for 3–5 hours until condensation occurs, forming the intermediate compound.

Final Steps: Boc Protection and Purification

The final product is obtained by Boc-protecting the hydroxymethyl group and purifying the compound:

  • Use tert-butyl carbamate to introduce Boc protection.
  • Purify the product through recrystallization or chromatography techniques.

Reaction Conditions

Key parameters for successful synthesis include:

Parameter Value/Range
Temperature -10°C to -40°C
Reaction Time 3–5 hours
Solvent-to-reactant ratio 8–10 times by weight
Molar Ratio (Reactants) N-BOC-D-Serine: Benzylamine: Isobutyl Chlorocarbonate = 1:1.1–1.5:1.1–1.5

Characterization of Final Compound

The synthesized compound is characterized using analytical techniques:

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions
Mixed Acid Anhydride Formation using N-BOC-D-Serine Isobutyl chlorocarbonate, NMM
Condensation Reaction Reaction with benzylamine Ethyl acetate solvent, cold conditions
Boc Protection Introduction of tert-butyl carbamate group Boc reagent
Purification Recrystallization or chromatography Solvent-based purification

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols, and the reactions are typically carried out under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Properties:

  • Stereochemistry : The R-configuration at the chiral center distinguishes it from its S-enantiomer, influencing biological activity and synthetic applications .
  • Functional Groups : The benzyloxy group enhances lipophilicity, while the tert-butyl carbamate provides steric protection for amine functionalities during synthesis .
  • Applications: Primarily used as an intermediate in pharmaceutical research, particularly for synthesizing peptidomimetics or enzyme inhibitors.

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate

  • CAS No.: 66605-58-1 .
  • Similarity Score : 0.71 (compared to the R-enantiomer) .
  • Purity grades differ: The R-enantiomer is available at 97% purity, while the S-enantiomer is listed at 95% .

Biphenyl Analog: (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

  • CAS No.: 1426129-50-1 .
  • Structural Variation : Replaces the benzyloxy group with a biphenyl moiety.
  • Impact: Increased aromaticity may enhance stacking interactions in crystal structures but reduce solubility in polar solvents .

Methoxy and Fluorophenyl Derivatives

  • Example 1: N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide (CAS 456-12-2) Similarity Score: 0.70 .
  • Example 2: 3-(Boc-Amino)-3-(4-fluorophenyl)-1-propanol (CAS 862466-16-8) Similarity Score: 0.73 . Key Difference: Fluorine substitution enhances electronegativity, influencing hydrogen-bonding capacity and bioavailability .

Comparative Data Table

Compound Name (CAS No.) Molecular Formula Key Structural Features Similarity Score Purity (%) Safety Profile
(R)-target compound (1426129-50-1) C₂₁H₂₇NO₄ Benzyloxy, tert-butyl carbamate, R-config Reference 97 No known hazards
(S)-enantiomer (66605-58-1) C₂₁H₂₇NO₄ Benzyloxy, tert-butyl carbamate, S-config 0.71 95 Warning (H302)
Biphenyl analog (1426129-50-1) C₂₀H₂₅NO₃ Biphenyl, tert-butyl carbamate N/A 97 No known hazards
3-(Boc-Amino)-3-(4-fluorophenyl)-1-propanol C₁₄H₂₀FNO₃ 4-fluorophenyl, Boc-protected amine 0.73 ≥95 Not reported

Research Findings and Implications

  • Stereochemical Impact : Enantiomers of the target compound show divergent pharmacokinetic profiles. For instance, the S-enantiomer’s precautionary statement (H302: harmful if swallowed) suggests higher oral toxicity compared to the R-form .
  • Structural Modifications : Replacement of benzyloxy with biphenyl (as in CAS 1426129-50-1) improves crystallinity, as evidenced by its use in SHELX-refined structures .
  • Commercial Viability : The discontinued status of the R-enantiomer (CymitQuimica) highlights challenges in large-scale production, possibly due to synthetic complexity or stability issues .

Biological Activity

(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21_{21}H27_{27}NO4_4
  • Molecular Weight : 357.44 g/mol

The biological activity of this compound can be attributed to its structural features, particularly the benzyloxy group and the tert-butyl carbamate moiety. These functional groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Compound Pathogen Minimum Inhibitory Concentration (MIC)
This compoundMRSA4 μg/mL
Similar carbamate derivativesC. difficile4-8 μg/mL
Similar carbamate derivativesE. coli8 μg/mL

The MIC values suggest that the compound could be effective against resistant strains, warranting further investigation into its use as an antibiotic agent.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicated a favorable toxicity profile, with significant selectivity over normal cells.

Cell Line Concentration Tested Cell Viability (%)
MCF-7 (breast cancer)Up to 32 μg/mL100% at MIC
BJ fibroblastUp to 16 μg/mL90% at MIC

These findings imply that this compound may possess therapeutic potential with minimal side effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PubMed Central evaluated a series of phenylthiazole derivatives, including similar carbamate structures, against various bacterial strains. The results showed promising antibacterial activity with MIC values comparable to leading antibiotics .
  • Toxicity Assessment : Another study focused on the toxicity profiles of new compounds highlighted that certain derivatives maintained high cell viability even at elevated concentrations, indicating a potential therapeutic window for clinical applications .

Q & A

Basic: What synthetic routes are commonly employed to prepare (R)-tert-butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate?

Methodological Answer:
The compound is synthesized via stereoselective reduction of ketone intermediates. For example, LiAlH₄ in anhydrous THF at 0°C reduces a ketone precursor to yield the desired (R)-configured alcohol. Post-reduction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by chiral HPLC (Chiralpak IA column, 90:10 n-hexane/isopropanol) to ensure enantiomeric purity ≥97% .

Key Considerations:

  • Use of inert conditions to prevent racemization.
  • Monitoring reaction progress by TLC (Rf ~0.3 in 7:3 hexane/EtOAc).

Basic: How is the compound characterized for structural confirmation in academic research?

Methodological Answer:
Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, aromatic protons), 5.05 (s, benzyloxy CH₂), 4.15 (m, hydroxypropan-2-yl), 1.42 (s, tert-butyl).
    • ¹³C NMR confirms carbamate carbonyl at ~155 ppm.
  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₀H₂₆NO₃⁺: 327.1834; observed: 327.1831 .
  • X-ray Crystallography: SHELX software refines crystal structures to validate stereochemistry (e.g., CCDC deposition for derivatives) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store at 2–8°C in sealed, light-resistant containers under inert gas (argon/nitrogen).
  • Avoid moisture and incompatible materials (strong acids/bases, oxidizers).
  • Stability studies indicate no decomposition under recommended conditions for ≥12 months .

Advanced: How can researchers resolve contradictions in enantiomeric purity data between synthetic batches?

Methodological Answer:
Step 1: Re-analyze batches using orthogonal methods:

  • Chiral HPLC: Compare retention times against a racemic standard.
  • Optical Rotation: Measure [α]²⁵D (expected: +15° to +20° for (R)-enantiomer).
    Step 2: Investigate synthetic variables:
  • Catalyst Purity: Ensure chiral catalysts (e.g., Ru-BINAP) are ≥99% ee.
  • Reaction Temperature: Lower temperatures (0°C) minimize racemization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate

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